molecular formula C10H18N2 B6148934 2-cyclobutyl-octahydropyrrolo[3,4-c]pyrrole CAS No. 1467500-42-0

2-cyclobutyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6148934
CAS No.: 1467500-42-0
M. Wt: 166.26 g/mol
InChI Key: DGDAYAAJFLRPGL-UHFFFAOYSA-N
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Description

2-Cyclobutyl-octahydropyrrolo[3,4-c]pyrrole is a bicyclic diamine scaffold of significant interest in medicinal chemistry and drug discovery. This saturated ring system serves as a versatile and rigid building block for constructing novel biologically active compounds. Researchers value this scaffold for its demonstrated utility across multiple therapeutic targets, particularly within the central nervous system (CNS). The octahydropyrrolo[3,4-c]pyrrole core is recognized as an effective isosteric replacement for piperazine rings, often improving the potency and selectivity of drug candidates . For instance, derivatives of this scaffold have been developed as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1) . Furthermore, simple substitution patterns on this diamine scaffold have enabled the construction of highly selective ligands for nicotinic acetylcholine receptors (nAChRs), including both α4β2 and α7 subtypes . The cyclobutyl substituent at the 2-position contributes to the three-dimensional structure and lipophilicity of the molecule, influencing its binding affinity and metabolic properties. This compound is provided for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex molecular architectures. This product is intended for research purposes and is not for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1467500-42-0

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

5-cyclobutyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C10H18N2/c1-2-10(3-1)12-6-8-4-11-5-9(8)7-12/h8-11H,1-7H2

InChI Key

DGDAYAAJFLRPGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CC3CNCC3C2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Cyclobutyl Octahydropyrrolo 3,4 C Pyrrole and Its Structural Analogues

Retrosynthetic Analysis of the Octahydropyrrolo[3,4-c]pyrrole (B1259266) Framework

Retrosynthetic analysis is a problem-solving technique for designing a synthetic pathway by deconstructing a target molecule into simpler, commercially available starting materials. rsc.orgsemanticscholar.org The core of 2-cyclobutyl-octahydropyrrolo[3,4-c]pyrrole is the octahydropyrrolo[3,4-c]pyrrole bicyclic system. A primary disconnection strategy for this framework involves breaking the C-N bonds of one of the pyrrolidine (B122466) rings. This approach often leads back to a key synthetic strategy: the 1,3-dipolar cycloaddition reaction.

A logical retrosynthetic disconnection of the octahydropyrrolo[3,4-c]pyrrole skeleton points towards an azomethine ylide and a dipolarophile, such as a maleimide (B117702) derivative. The azomethine ylide can be generated in situ from the condensation of an α-amino acid ester (like a glycine (B1666218) derivative) and an aldehyde. This [3+2] cycloaddition approach is a powerful and convergent method for constructing the bicyclic core. sigmaaldrich.commdpi.com

Further disconnection of the N-cyclobutyl group from the nitrogen atom of the pyrrolidine ring suggests two common synthetic transformations:

N-Alkylation: This involves the reaction of the parent octahydropyrrolo[3,4-c]pyrrole with a cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate.

Reductive Amination: This approach entails the reaction of the parent bicyclic amine with cyclobutanone (B123998) in the presence of a reducing agent.

These disconnections form the basis for the forward synthetic strategies discussed in the following sections.

Conventional Synthetic Routes to this compound

Conventional synthetic routes to this compound typically involve the initial construction of the octahydropyrrolo[3,4-c]pyrrole core, followed by the introduction of the cyclobutyl group.

Stepwise Construction Strategies

Stepwise construction often begins with the synthesis of the parent octahydropyrrolo[3,4-c]pyrrole. A common method for this is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an N-substituted maleimide. sigmaaldrich.com For instance, the reaction of methyl 2-(diphenylmethyleneamino)acetate with an N-protected maleimide can yield the core structure.

Once the octahydropyrrolo[3,4-c]pyrrole nucleus is obtained, the cyclobutyl group can be introduced via standard N-alkylation methods:

Direct Alkylation: The secondary amine of the octahydropyrrolo[3,4-c]pyrrole can be reacted with a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl sulfonate (e.g., cyclobutyl tosylate) in the presence of a base to afford the desired 2-cyclobutyl derivative. This is a fundamental and widely used method for N-alkylation of cyclic amines.

Reductive Amination: A highly effective alternative is the reductive amination with cyclobutanone. The octahydropyrrolo[3,4-c]pyrrole is reacted with cyclobutanone to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the N-cyclobutyl product. This method is often preferred due to its mild reaction conditions and broad substrate scope.

The following table summarizes these conventional N-alkylation approaches:

Method Reactants Reagents General Conditions
Direct AlkylationOctahydropyrrolo[3,4-c]pyrrole, Cyclobutyl bromide/tosylateBase (e.g., K₂CO₃, Et₃N)Inert solvent, heating may be required
Reductive AminationOctahydropyrrolo[3,4-c]pyrrole, CyclobutanoneReducing agent (e.g., NaBH(OAc)₃)Acid catalyst (optional), ambient temperature

Multicomponent Reaction Approaches for Pyrrolopyrrole Formation

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. MCRs offer advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. While specific MCRs for the direct synthesis of this compound are not extensively documented, MCR strategies are well-established for the synthesis of highly substituted pyrrole (B145914) and pyrrolidine rings, which are the building blocks of the target molecule.

For instance, a one-pot synthesis of polysubstituted pyrroles can be achieved through the reaction of an aldehyde, an enolizable ketone, and p-tosylmethyl isocyanide in the presence of a base. Conceptually, a multicomponent strategy could be envisioned where a precursor containing the cyclobutylamino moiety is incorporated into a reaction that forms the bicyclic pyrrolopyrrole system in a single step.

Advanced and Stereoselective Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Asymmetric Synthesis via Chiral Auxiliaries or Catalysis

Asymmetric synthesis aims to create chiral molecules with a preference for one enantiomer or diastereomer. This can be achieved using chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of chiral octahydropyrrolo[3,4-c]pyrrole derivatives, a chiral auxiliary could be attached to one of the starting materials, for example, by using a chiral α-amino acid derivative to generate the azomethine ylide in a [3+2] cycloaddition.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereoselectivity of a reaction. For the synthesis of the octahydropyrrolo[3,4-c]pyrrole framework, a chiral Lewis acid or a chiral organocatalyst could be employed to catalyze the [3+2] dipolar cycloaddition, leading to an enantiomerically enriched product. The use of chiral phosphoric acid catalysts, for example, has been successful in the asymmetric synthesis of various N-heterocycles.

The following table provides a conceptual overview of asymmetric strategies:

Strategy Description Potential Application
Chiral AuxiliaryA removable chiral group directs the stereochemical outcome.Use of a chiral glycine equivalent in the [3+2] cycloaddition.
Asymmetric CatalysisA chiral catalyst creates a chiral environment for the reaction.A chiral Lewis acid-catalyzed [3+2] cycloaddition of an achiral azomethine ylide and a maleimide.

Intramolecular [3+2] Dipolar Cycloaddition Reactions in Octahydropyrrolo[3,4-c]pyrrole Construction

Intramolecular [3+2] dipolar cycloaddition reactions are a highly effective strategy for the stereoselective synthesis of fused bicyclic systems like the octahydropyrrolo[3,4-c]pyrrole core. mdpi.com In this approach, the azomethine ylide and the dipolarophile are tethered within the same molecule. The subsequent intramolecular cycloaddition can proceed with high levels of stereocontrol, dictated by the stereochemistry of the starting material and the conformational constraints of the transition state.

For example, the condensation of an N-substituted glycine with a chiral aldehyde containing an alkene tether can generate an azomethine ylide that undergoes a stereospecific intramolecular cycloaddition to yield an enantiopure octahydropyrrolo[3,4-b]pyrrole (B1600083) derivative, a structural isomer of the target framework. mdpi.com A similar strategy could be adapted for the synthesis of the [3,4-c] fused system. This method is particularly valuable for establishing multiple stereocenters in a single, predictable step.

Palladium-Catalyzed Annulation and Dehydrogenation Methods for Pyrrole Ring Systems

Palladium-catalyzed reactions are powerful tools for the construction of complex heterocyclic ring systems, including the pyrrole core. acs.org Annulation reactions that proceed through the activation of multiple C-H bonds are particularly effective for rapidly building molecular complexity from simpler starting materials. acs.org These methods often provide access to biologically relevant scaffolds with high step economy. acs.org

One prominent strategy involves a palladium-catalyzed cascade beginning with a Narasaka-Heck cyclization, followed by C–H activation and a [4+2] annulation to assemble spirocyclic pyrrolines. rsc.org Another approach utilizes the reaction of maleimides with compounds containing proximal C-H bonds. The rigidity of the maleimide directs the reaction pathway away from typical β-hydride elimination and towards the activation of a second C-H bond, leading to a palladacycle intermediate that yields the annulated product upon reductive elimination. acs.org Palladium-catalyzed cascade reactions initiated by C(sp3)–H functionalization have also emerged as a significant method for synthesizing various heterocycles. mdpi.com For instance, a cascade involving α,β-dehydrogenation, C(sp²)−H alkynylation, and cyclization of aliphatic carboxylic acids can yield γ-alkylidene butenolides, showcasing the versatility of palladium catalysis in forming unsaturated rings. mdpi.com

Dehydrogenation represents another key palladium-catalyzed strategy for synthesizing aromatic and unsaturated heterocyclic systems. nih.gov Palladium(II) catalyst systems have been developed for the aerobic dehydrogenation of saturated carbocycles, such as converting substituted cyclohexanones into the corresponding phenols using molecular oxygen as the terminal oxidant. nih.gov This process involves the successive dehydrogenation of saturated carbon-carbon bonds. nih.gov The principles of this aerobic oxidative dehydrogenation are applicable to the synthesis of pyrroles from their saturated pyrrolidine precursors, offering a compelling strategy for the selective synthesis of aromatic molecules. nih.gov

Green Chemistry and Sustainable Synthetic Approaches for this compound Production

The development of environmentally benign synthetic methods is a central focus of modern chemistry. For the production of this compound and its analogues, green chemistry principles are being applied to reduce waste, minimize energy consumption, and replace hazardous organic solvents.

Subcritical water, which is water heated above its boiling point (100°C) but below its critical temperature (374°C) under pressure, serves as a unique and sustainable reaction medium. nih.govresearchgate.net Its tunable physicochemical properties, such as dielectric constant and ionic product, make it an excellent alternative to conventional organic solvents for organic synthesis. researchgate.net

The synthesis of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives has been successfully achieved using subcritical water as a green solvent. semanticscholar.orgugent.be In this method, octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives react with α-haloketones in subcritical water at 130°C. semanticscholar.orgresearchgate.net This approach offers significant advantages over traditional methods using acetone (B3395972) as a solvent, most notably a drastic reduction in reaction time while maintaining high product yields. semanticscholar.orgresearchgate.net The use of subcritical water resulted in reaction times of just 2 hours, compared to 18 hours required when using acetone at reflux temperature. semanticscholar.org The yields obtained in subcritical water (75-91%) were comparable to or even slightly better than those in acetone (67-89%). semanticscholar.orgresearchgate.net This demonstrates that subcritical water is a highly efficient and environmentally friendly medium for the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives. semanticscholar.org

Comparison of Synthetic Methods for 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles semanticscholar.org
Reaction MediumTemperature (°C)Time (hours)Yield Range (%)
Subcritical Water130275-91
AcetoneReflux1867-89

Microwave-assisted organic synthesis (MAOS) has become a prominent green chemistry technique due to its ability to significantly reduce reaction times, increase product yields, and often enable solvent-free reactions. pensoft.netmdpi.com The uniform heating provided by microwave irradiation enhances reaction efficiency, making it particularly suitable for the synthesis of heterocyclic compounds like pyrrole derivatives. pensoft.netresearchgate.net

The application of microwave irradiation has been shown to be highly effective in various pyrrole-forming reactions, including the Paal-Knorr, Hantzsch, and Barton-Zard syntheses. pensoft.net For example, the synthesis of novel pyrrole-based hydrazide–hydrazones saw a dramatic increase in yield and a reduction in reaction time when switching from conventional heating to microwave irradiation. mdpi.com One specific hydrazinolysis reaction that required 96 hours under conventional reflux conditions was completed in just 30 minutes using microwave heating, with the yield increasing from 55% to 87%. mdpi.com Similarly, subsequent condensation reactions that took 8-12 hours conventionally were finished in 5-10 minutes under microwave conditions, with yields improving from a range of 75-85% to 90-94%. mdpi.com These findings highlight the potential of microwave-assisted protocols for the efficient and sustainable production of pyrrolopyrrole derivatives. nih.govnih.gov

Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrrole-Based Hydrazides mdpi.com
Compound TypeMethodTimeYield (%)
Hydrazide (vh0)Conventional96 h55
Microwave30 min87
Hydrazide-hydrazones (vh1-4)Conventional8-12 h75-85
Microwave5-10 min90-94

Solid-Phase Synthesis and Combinatorial Chemistry for Octahydropyrrolo[3,4-c]pyrrole Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of molecules, a cornerstone of modern drug discovery. mdpi.com This methodology, combined with combinatorial approaches like the split-and-pool strategy, allows for the efficient synthesis and screening of thousands of compounds. nih.gov The general process involves anchoring a starting material to a solid support (resin), performing a series of chemical reactions in a stepwise fashion, and finally cleaving the desired product from the resin. mdpi.com This approach simplifies purification, as excess reagents and byproducts can be washed away from the resin-bound intermediate. mdpi.com

This strategy has been successfully applied to the synthesis of pyrrole libraries. nih.govresearchgate.net For instance, a combinatorial library of 211 distinct pyrrole derivatives was generated on a solid support using a split-and-pool strategy based on the Hantzsch pyrrole synthesis. nih.gov In this approach, the resin is divided into portions, each is subjected to a different reactant, and then the portions are recombined (pooled). nih.gov By repeating this process, a vast number of unique compounds can be synthesized on the resin beads. nih.gov The resulting library can then be screened for biological activity, and active compounds can be identified through deconvolution. nih.gov Such methodologies are readily adaptable for the creation of diverse libraries based on the octahydropyrrolo[3,4-c]pyrrole scaffold, facilitating the exploration of structure-activity relationships (SAR). nih.gov

Mechanistic Investigations of Key Bond-Forming Reactions in this compound Synthesis

Understanding the reaction mechanisms underlying the formation of the octahydropyrrolo[3,4-c]pyrrole core is crucial for optimizing existing synthetic routes and designing new ones. A primary and highly effective method for constructing this bicyclic system is the [3+2] cycloaddition reaction. rsc.org

This reaction typically involves the generation of an azomethine ylide, which then reacts with a dipolarophile, such as a maleimide. rsc.org For instance, the condensation of an α-amino acid methyl ester with an aldehyde (e.g., 2-nitrobenzaldehyde) generates an ester-stabilized azomethine ylide. rsc.org This intermediate undergoes a [3+2] cycloaddition with a maleimide to form the hexahydropyrrolo[3,4-c]pyrrole skeleton. rsc.org The isolation of key intermediates in these reaction sequences has been instrumental in confirming the proposed mechanistic pathway. rsc.org

Other classical pyrrole syntheses also provide insight into relevant bond-forming mechanisms. The Barton-Zard reaction, for example, proceeds through a proposed mechanism involving an initial Michael addition of an isonitrile to an electron-deficient alkene (like a nitroalkene), followed by an intramolecular cyclization and subsequent elimination to form the pyrrole ring. nih.gov Similarly, the Grob-Camenisch reaction, which synthesizes pyrroles from nitroolefins and 1,3-dicarbonyl compounds, is believed to involve the formation of an enamine, a Michael addition to the nitroolefin, and a subsequent cyclization-elimination cascade to yield the pyrrole product. researchgate.net Multicomponent reactions offer further mechanistic complexity and efficiency, often proceeding through Hantzsch-like or Diels-Alder pathways to rapidly assemble polysubstituted pyrroles. orientjchem.org These varied mechanistic investigations provide a foundational understanding of the key transformations required to synthesize the octahydropyrrolo[3,4-c]pyrrole scaffold and its derivatives.

Advanced Structural Elucidation and Conformational Analysis of 2 Cyclobutyl Octahydropyrrolo 3,4 C Pyrrole

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods are fundamental to unambiguously determine the chemical structure of a molecule like 2-cyclobutyl-octahydropyrrolo[3,4-c]pyrrole. These techniques provide detailed information about the connectivity of atoms, the molecular formula, and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the constitution and configuration of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of both the octahydropyrrolo[3,4-c]pyrrole (B1259266) core and the N-cyclobutyl substituent. The bicyclic core possesses several stereocenters, leading to a complex pattern of signals for the diastereotopic methylene (B1212753) protons. The symmetry of the cis or trans fusion of the two pyrrolidine (B122466) rings would significantly influence the spectrum's complexity. The cyclobutyl group would exhibit a characteristic set of multiplets for its methine and methylene protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon environment. The chemical shifts would be indicative of their nature (e.g., carbons adjacent to the nitrogen atom would be deshielded). Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted NMR Data: The following tables present the predicted chemical shift ranges for this compound, based on data from analogous N-alkylated pyrrolidines and computational prediction tools. nih.govnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for CDCl₃ solvent)

Proton PositionPredicted Chemical Shift (ppm)Predicted Multiplicity
Cyclobutyl-CH (methine)2.5 - 2.9Quintet
Pyrrolidine-CH₂ (adjacent to N)2.4 - 2.8Multiplet
Pyrrolidine-CH (bridgehead)2.2 - 2.6Multiplet
Cyclobutyl-CH₂ (beta to N)1.8 - 2.2Multiplet
Cyclobutyl-CH₂ (gamma to N)1.6 - 1.9Multiplet
Pyrrolidine-CH₂ (beta to N)1.5 - 1.9Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for CDCl₃ solvent)

Carbon PositionPredicted Chemical Shift (ppm)
Cyclobutyl-CH (methine)60 - 65
Pyrrolidine-CH₂ (adjacent to N)55 - 60
Pyrrolidine-CH (bridgehead)40 - 45
Cyclobutyl-CH₂ (beta to N)30 - 35
Pyrrolidine-CH₂ (beta to N)25 - 30
Cyclobutyl-CH₂ (gamma to N)15 - 20

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. HRMS, in particular, can determine the molecular weight with high precision, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₈N₂), the expected exact mass would be calculated.

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. For N-alkylated amines, a characteristic fragmentation is the alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. libretexts.org The most stable carbocation formed through this process would likely result in the base peak.

Expected Fragmentation:

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.

Alpha-Cleavage: Loss of a propyl radical from the cyclobutyl ring or cleavage within the pyrrolidine ring system. A prominent fragment would likely be the loss of a C₃H₇ radical from the cyclobutyl group, leading to a stable iminium ion.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be characterized by the vibrations of its aliphatic C-H and C-N bonds.

Table 3: Predicted Characteristic FT-IR Absorption Bands

Frequency Range (cm⁻¹)VibrationIntensity
2975 - 2850C-H stretch (alkane)Strong
1470 - 1430C-H bend (CH₂)Medium
1250 - 1020C-N stretch (amine)Medium-Weak
Below 1000Ring deformations (fingerprint region)Complex

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure. This technique would confirm the connectivity, reveal the stereochemistry at all chiral centers, and provide precise bond lengths and angles. The resulting crystal structure would show whether the pyrrolidine rings are in a cis or trans configuration and the preferred conformation of the bicyclic system (e.g., boat-boat, chair-chair, or twisted conformations).

Chromatographic and Separation Techniques for Stereoisomer and Purity Assessment

The synthesis of this compound can potentially yield a mixture of stereoisomers (diastereomers and enantiomers). High-performance liquid chromatography (HPLC), particularly using a chiral stationary phase, would be the method of choice for separating these isomers. rsc.orgnih.gov The purity of the synthesized compound would be assessed by techniques such as gas chromatography-mass spectrometry (GC-MS) and HPLC.

Conformational Landscape Analysis via Experimental and Computational Methods

Experimental Approach: Variable-temperature NMR studies can provide insights into the conformational dynamics. Changes in the NMR spectrum at different temperatures can indicate the presence of multiple interconverting conformers and allow for the determination of the energy barriers between them.

Computational Approach: Molecular mechanics and density functional theory (DFT) calculations are powerful tools for exploring the conformational landscape. nih.govresearchgate.net By performing a systematic conformational search, the relative energies of different stereoisomers and their conformers can be calculated. This would help in predicting the most stable conformation in the gas phase or in solution and would aid in the interpretation of the experimental NMR data. Key conformational features to be investigated would include the chair/envelope puckering of the pyrrolidine rings and the equatorial/axial preference of the cyclobutyl group relative to the bicyclic system.

Computational and Theoretical Chemistry Studies on 2 Cyclobutyl Octahydropyrrolo 3,4 C Pyrrole

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-cyclobutyl-octahydropyrrolo[3,4-c]pyrrole, QM methods such as Density Functional Theory (DFT) can elucidate its electronic structure. These calculations can predict the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Furthermore, the electrostatic potential map can reveal the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. While specific QM studies on this compound are not widely published, theoretical studies on the parent pyrrole (B145914) ring have provided deep insights into its electronic spectrum and reactivity. researchgate.netresearchgate.net

Table 1: Hypothetical Quantum Mechanical Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy2.1 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap8.6 eVIndicates high kinetic stability.
Dipole Moment1.8 DProvides insight into the molecule's polarity and solubility.

Note: The data in this table is illustrative and represents typical values that would be obtained from QM calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics simulations offer a window into the dynamic nature of this compound, capturing its conformational changes and interactions with its environment over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the cyclobutyl group and the fused pyrrolidine (B122466) rings.

Furthermore, MD simulations are invaluable for studying the solvation of the compound. By placing the molecule in a simulated box of solvent molecules (e.g., water), one can observe the formation and dynamics of the solvation shell. This provides insights into the solubility and partitioning behavior of the molecule, which are critical for its pharmacokinetic profile. The analysis of radial distribution functions from these simulations can quantify the structuring of the solvent around different parts of the molecule. General molecular dynamics simulation packages are used for these types of studies. nih.gov

Molecular Docking and Virtual Screening for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies can be employed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes and receptors. The octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold has been identified as a key component for ligands targeting nicotinic acetylcholine (B1216132) receptors and orexin (B13118510) receptors. nih.govnih.gov

Virtual screening, which involves docking large libraries of compounds into a target's binding site, can be used to identify other derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold with potentially higher affinity or selectivity. The results of docking studies are typically presented as a binding score and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Studies on pyrrolo[3,4-c]pyrrole (B14788784) Mannich bases have successfully used molecular docking to understand their interactions with cyclooxygenase enzymes. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

ParameterValueDescription
Binding Affinity-8.2 kcal/molA measure of the strength of the interaction between the ligand and the receptor.
Hydrogen Bonds2Number of hydrogen bonds formed with key amino acid residues.
Interacting ResiduesTyr123, Ser234, Phe345Amino acids in the binding pocket that form significant interactions with the ligand.

Note: The data in this table is for illustrative purposes and represents the type of information generated from a molecular docking study.

Mechanistic Computational Studies of Reactions Involving the Octahydropyrrolo[3,4-c]pyrrole Scaffold

Computational chemistry can be used to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For the octahydropyrrolo[3,4-c]pyrrole scaffold, this could involve studying its synthesis or its metabolic degradation pathways. For instance, the synthesis of the core scaffold can occur through a [3+2] cycloaddition reaction. rsc.org

By mapping the potential energy surface of a reaction, computational methods can help to understand the stereoselectivity and regioselectivity of a reaction, guiding the development of more efficient synthetic routes. Quantum mechanical methods are typically employed for these studies to accurately model the breaking and forming of chemical bonds. rsc.org

Chemoinformatics and Cheminformatics-Guided Design of Novel Octahydropyrrolo[3,4-c]pyrrole Analogues

Chemoinformatics combines computational techniques with chemical information to aid in the drug discovery process. For the octahydropyrrolo[3,4-c]pyrrole scaffold, chemoinformatic approaches can be used to analyze structure-activity relationships (SAR) within a series of analogues. nih.gov By identifying the structural features that contribute to biological activity, new and more potent compounds can be designed.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their physicochemical properties. mdpi.com These models, combined with virtual screening and de novo design algorithms, can accelerate the discovery of new drug candidates based on the this compound template.

Derivatization Strategies and Structure Activity Relationship Sar Exploration of 2 Cyclobutyl Octahydropyrrolo 3,4 C Pyrrole Analogues

Systematic Modification of the Octahydropyrrolo[3,4-c]pyrrole (B1259266) Core and its Substituents

The synthetic tractability of the octahydropyrrolo[3,4-c]pyrrole core allows for systematic modifications at several positions, enabling a thorough exploration of the chemical space and the development of robust SAR. nih.govarkat-usa.org Derivatization strategies typically focus on the modification of the secondary amine, the aromatic substituents, and the core structure itself.

A common synthetic route involves the use of a commercially available protected octahydropyrrolo[3,4-c]pyrrole, which can be N-functionalized with various substituents. For instance, reaction with 2-fluoropyridine (B1216828) under SNAr conditions, followed by deprotection, yields a key amine intermediate. nih.gov This intermediate serves as a versatile precursor for the synthesis of a diverse library of amide analogues through established coupling methods. nih.gov

Further modifications can be introduced on the aromatic moieties attached to the scaffold. For example, in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, a series of 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrroles were prepared to investigate the impact of substitution patterns on receptor subtype selectivity. nih.gov

The core octahydropyrrolo[3,4-c]pyrrole structure can also be altered. Synthetic approaches such as the sequential [3+2] cycloaddition reaction of azomethine ylides with maleimides can lead to the formation of the hexahydropyrrolo[3,4-c]pyrrole system, which can be further modified. rsc.org

Table 1: Examples of Systematic Modifications on the Octahydropyrrolo[3,4-c]pyrrole Scaffold

Modification SiteReagents/ConditionsResulting Analogue TypeReference
Secondary Amine (N-2)2-Fluoropyridine, Acidic deprotection, Amide couplingN-Acyl analogues nih.gov
Aromatic SubstituentVarious substituted pyridines5-(Substituted-pyridyl) analogues nih.gov
Core ScaffoldAzomethine ylide cycloadditionFused quinoline (B57606) systems rsc.org
Secondary Amine (N-2)α-haloketones (in subcritical water)2-(thiazol-2-yl) analogues arkat-usa.org

Impact of Cyclobutyl Substitution on Conformational Preferences and Molecular Recognition

The specific orientation of the cyclobutyl group relative to the bicyclic core can also play a crucial role in molecular recognition. Depending on the stereochemistry of the pyrrolidine (B122466) rings and the puckering of the cyclobutyl moiety, different spatial arrangements of substituents can be achieved, allowing for fine-tuning of interactions with the target protein. While specific conformational analysis studies on 2-cyclobutyl-octahydropyrrolo[3,4-c]pyrrole were not found, the principles of conformational restriction are well-established in medicinal chemistry.

The impact of such conformational constraints is evident in the development of selective orexin-2 antagonists, where optimization of physicochemical and pharmacokinetic properties of octahydropyrrolo[3,4-c]pyrrole derivatives led to the identification of a clinical candidate. nih.gov The constrained nature of the scaffold likely contributed to the desired tissue distribution and duration of action.

Bioisosteric Replacement Strategies Utilizing the Octahydropyrrolo[3,4-c]pyrrole Scaffold

A key application of the octahydropyrrolo[3,4-c]pyrrole scaffold is its use as a bioisosteric replacement for the piperazine (B1678402) ring. nih.gov Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a powerful tool in drug design to modulate physicochemical properties, improve metabolic stability, and alter toxicity profiles. u-tokyo.ac.jp

The octahydropyrrolo[3,4-c]pyrrole core offers a more rigid and three-dimensional alternative to the typically flexible piperazine ring. This rigidity can enhance binding affinity by pre-organizing the molecule in a conformation favorable for interaction with the target.

In the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 1 (mGlu1), direct replacement of a piperazine ring with the octahydropyrrolo[3,4-c]pyrrole scaffold resulted in a more than seven-fold increase in potency. nih.gov This highlights the successful application of this bioisosteric replacement strategy in enhancing biological activity. The N-heteroaryl octahydropyrrolo[3,4-c]pyrrole chemotype has proven effective for various CNS targets, including muscarinic acetylcholine, orexin (B13118510), and cannabinoid receptors. nih.gov

Table 2: Bioisosteric Replacement of Piperazine with Octahydropyrrolo[3,4-c]pyrrole

Original ScaffoldBioisosteric ReplacementTargetOutcomeReference
PiperazineOctahydropyrrolo[3,4-c]pyrrolemGlu1 Receptor>7-fold increase in potency nih.gov

Rational Design of Chemically Diverse Analogues for Specific Biological Targets

The octahydropyrrolo[3,4-c]pyrrole scaffold serves as a versatile platform for the rational design of ligands targeting a variety of biological systems. By systematically modifying the substituents and exploring the resulting SAR, researchers can develop potent and selective modulators for specific receptors.

For instance, in the pursuit of nAChR ligands, simple substitution patterns on the 5-(pyridin-3-yl)octahydropyrrolo[3,4-c]pyrrole core were identified that could switch subtype selectivity between α4β2 and α7 receptors. nih.gov This demonstrates the feasibility of fine-tuning the pharmacological profile of these analogues through rational design.

The development of potent and selective mGlu1 NAMs further illustrates this principle. Key SAR insights were gained that allowed for the modulation of properties such as plasma protein binding and inhibition of cytochrome P450 enzymes, crucial for improving the drug-like characteristics of the compounds. nih.gov Similarly, the optimization of octahydropyrrolo[3,4-c]pyrrole derivatives as orexin-2 antagonists led to a clinical candidate for the treatment of insomnia, underscoring the scaffold's potential in developing CNS-acting drugs. nih.gov

The design of these analogues often involves a combination of traditional medicinal chemistry approaches and computational modeling to predict binding modes and guide synthetic efforts. The inherent rigidity of the this compound core can be an asset in such in silico studies, as it reduces the conformational space that needs to be explored.

Preclinical Investigations of Biological Activities and Molecular Mechanisms of 2 Cyclobutyl Octahydropyrrolo 3,4 C Pyrrole and Its Analogues

In Vitro Target Identification and Characterization of Binding Profiles

The versatility of the octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold is evident from its interaction with a diverse range of central nervous system (CNS) targets. nih.gov

Derivatives of octahydropyrrolo[3,4-c]pyrrole have demonstrated significant binding affinities for several G protein-coupled receptors (GPCRs) and ligand-gated ion channels.

Orexin (B13118510) Receptors: A series of substituted octahydropyrrolo[3,4-c]pyrroles have been synthesized and evaluated as dual orexin receptor antagonists. nih.gov One notable compound, 14l , displayed potent antagonist activity at both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, with IC50 values of 303 nM and 178 nM, respectively. researchgate.net This line of research aims to develop treatments for insomnia. nih.gov

mGlu1: The octahydropyrrolo[3,4-c]pyrrole core has been successfully used to develop potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.gov In one study, replacing a piperazine (B1678402) ring with the octahydropyrrolo[3,4-c]pyrrole scaffold in a hit compound resulted in analogue 8 , which was over seven times more potent against human mGlu1. nih.gov Further optimization led to compounds like 38 , a 2-azaspiro[4.4]nonane analogue, which also showed an IC50 value of less than one micromolar. nih.gov

5-HT2C: While direct binding data for 2-cyclobutyl-octahydropyrrolo[3,4-c]pyrrole on the 5-HT2C receptor is not readily available, related pyrrole-containing structures have been investigated as 5-HT2C receptor agonists.

Histamine (B1213489) H4 Receptor: Specific binding data for octahydropyrrolo[3,4-c]pyrrole analogues at the Histamine H4 receptor have not been detailed in the reviewed literature.

Muscarinic Acetylcholine (B1216132) Receptor M1: The N-heteroaryl octahydropyrrolo[3,4-c]pyrrole chemical framework has been identified as a useful scaffold for designing small molecules that interact with the Muscarinic Acetylcholine Receptor M1. nih.gov

α7 Nicotinic Acetylcholine Receptor: A series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles have been shown to possess high affinity for the α7 nicotinic acetylcholine receptor (nAChR). nih.gov The compound A-582941 is a known example from this chemical class that interacts with this CNS target. nih.gov Simple substitution patterns on the scaffold allow for the creation of ligands that are highly selective for the α7 nAChR subtype. nih.gov

Cannabinoid Receptor Type 1: The octahydropyrrolo[3,4-c]pyrrole chemotype has been employed in the design of ligands for the Cannabinoid Receptor Type 1 (CB1). nih.gov While the initial focus was on antagonists, the endocannabinoid system is a complex area of research. wikipedia.orgjbclinpharm.org

Interactive Data Table: Receptor Binding Affinity of Octahydropyrrolo[3,4-c]pyrrole Analogues

Compound Target Receptor Activity IC50 (nM)
14l Orexin 1 (OX1R) Antagonist 303
14l Orexin 2 (OX2R) Antagonist 178
8 mGlu1 NAM 85
38 mGlu1 NAM 297

| A-582941 | α7 nAChR | Ligand | N/A |

N/A: Specific IC50/Ki value not available in the provided search results.

The investigation of octahydropyrrolo[3,4-c]pyrrole analogues extends to their effects on key enzymes involved in physiological and pathological processes.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in anti-angiogenic therapy for cancer. rsc.org While many heterocyclic compounds are being investigated as VEGFR-2 inhibitors, specific inhibitory data for this compound was not found in the initial searches. rjpbr.com However, related pyrrolo[3,2-b]pyridin derivatives have been identified as highly selective inhibitors of FGFR3 over VEGFR2. nih.gov

P450 inhibition for metabolic stability: The metabolic stability of new chemical entities is a crucial aspect of drug development. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. pensoft.net Inhibition of these enzymes can lead to drug-drug interactions. nih.gov In a study of octahydropyrrolo[3,4-c]pyrrole-based mGlu1 NAMs, compounds were profiled in P450 inhibition assays. nih.gov Analogue 8 was found to be a moderate inhibitor of CYP3A4, an isoform responsible for metabolizing approximately half of all clinical drugs. nih.gov In contrast, analogue 38 showed a superior profile with no measurable inhibition up to the tested concentration of 30 μM, which may be related to its reduced lipophilicity. nih.gov

Interactive Data Table: P450 Inhibition Profile of Octahydropyrrolo[3,4-c]pyrrole Analogues

Compound CYP Isoform Inhibition IC50 (µM)
8 CYP3A4 10.3
38 CYP1A2 >30
38 CYP2C9 >30
38 CYP2C19 >30
38 CYP2D6 >30

| 38 | CYP3A4 | >30 |

Elucidation of Molecular Mechanisms of Action

Understanding how these compounds exert their effects at a molecular level is key to their development as therapeutic agents.

A significant finding in the study of octahydropyrrolo[3,4-c]pyrrole analogues is their ability to act as allosteric modulators. nih.gov Unlike orthosteric ligands that bind directly to the receptor's primary binding site, allosteric modulators bind to a distinct site, thereby modifying the receptor's response to its endogenous ligand. nih.gov This is particularly relevant for the mGlu1 NAMs, which modulate the receptor's activity in response to glutamate. nih.gov This mechanism offers the potential for greater selectivity and a more nuanced pharmacological profile compared to traditional agonists or antagonists. nih.gov

The binding of this compound analogues to their respective receptors initiates a cascade of intracellular signaling events.

For instance, orexin receptors are G protein-coupled receptors that, upon activation, can couple to multiple G-protein subtypes (Gq/11, Gi/o, and Gs). nih.gov This leads to the regulation of various downstream effectors like phospholipases and protein kinases. nih.gov Orexin receptor antagonists, by blocking the binding of endogenous orexins, inhibit these signaling pathways, which is the mechanism behind their sleep-promoting effects. nih.gov The activation of the Gq-phospholipase C (PLC) pathway is a significant signaling route for orexin receptors, leading to downstream effects mediated by protein kinase C. researchgate.net

Antimicrobial and Antifungal Activity Assessment and Mechanism of Action

Beyond their effects on CNS targets, various pyrrole-based structures, including derivatives of octahydropyrrolo[3,4-c]pyrrole, have been investigated for their antimicrobial and antifungal properties. researchgate.netsemanticscholar.org

A series of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles were synthesized and evaluated against several bacterial and fungal strains. semanticscholar.org These compounds exhibited antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 250 µg/mL. researchgate.net For instance, compound 4b showed antibacterial activity against S. aureus comparable to ampicillin (B1664943), with an MIC of 31.25 µg/mL. semanticscholar.org Additionally, compounds 4d and 4j were more active than ampicillin against A. baumannii. semanticscholar.org

In terms of antifungal activity, these compounds showed moderate effects, with MIC values also in the range of 15.62-250 µg/mL. semanticscholar.org However, they were not more potent than the reference compound, fluconazole. researchgate.net The mechanism of action for the antimicrobial and antifungal effects of pyrrole (B145914) derivatives can be diverse, with some compounds known to inhibit DNA gyrase or sortase A, an enzyme crucial for biofilm formation in Gram-positive bacteria. nih.gov

Interactive Data Table: Antimicrobial Activity of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole Derivatives (MIC in µg/mL)

Compound S. aureus B. subtilis A. hydrophila E. coli A. baumannii C. albicans C. tropicalis C. glabrata
4b 31.25 62.5 62.5 62.5 62.5 62.5 62.5 125
4d 62.5 62.5 125 125 31.25 125 62.5 125
4j 62.5 125 125 62.5 31.25 125 125 250
Ampicillin 31.25 15.62 15.62 31.25 62.5 N/A N/A N/A

| Fluconazole | N/A | N/A | N/A | N/A | N/A | 3.90 | 7.81 | 15.62 |

Data extracted from a study on 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives. semanticscholar.org

Plant Growth Regulatory Activity and Associated Mechanistic Insights

Following a comprehensive search of scientific literature and chemical databases, no studies have been identified that investigate the plant growth regulatory activity of this compound or its close analogues. The current body of public-domain research on the octahydropyrrolo[3,4-c]pyrrole scaffold is primarily focused on its applications in medicinal chemistry for human therapeutic targets. Consequently, there are no available research findings, data tables, or mechanistic insights to report regarding its effects on plant physiology, development, or any related molecular pathways.

Chemical Biology Applications: Use as Probes for Target Validation and Interaction Studies

There is no available information in the scientific literature describing the use of this compound as a chemical probe for target validation or interaction studies. While the octahydropyrrolo[3,4-c]pyrrole core has been utilized as a scaffold in the development of ligands for various biological targets, the specific 2-cyclobutyl derivative has not been characterized or reported as a tool for chemical biology applications. Therefore, detailed research findings or data on its use in probe-based assays, target identification, or the study of molecular interactions are non-existent in published research.

Advanced Analytical Methodologies and Material Science Applications of Pyrrolopyrroles

Development of Novel Analytical Techniques for 2-Cyclobutyl-octahydropyrrolo[3,4-c]pyrrole Detection and Quantification

While specific analytical techniques for the direct detection and quantification of this compound are not extensively documented in dedicated studies, the methodologies employed for analogous pyrrolopyrrole derivatives can be extrapolated. The structural integrity of the octahydropyrrolo[3,4-c]pyrrole (B1259266) core allows for the application of a range of modern analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of pyrrolopyrrole derivatives. When coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, HPLC can provide high sensitivity and selectivity. For instance, in the synthesis of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles, reaction progress and purity are often monitored by thin-layer chromatography (TLC) and the final products characterized by spectroscopic methods, implying that chromatographic techniques are fundamental. semanticscholar.orgresearchgate.net

Mass spectrometry, particularly in tandem with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is invaluable for the structural elucidation and quantification of these compounds. The fragmentation patterns observed in the mass spectrum provide a fingerprint for the molecule, allowing for its unambiguous identification. Predicted collision cross-section values for this compound with various adducts suggest its amenability to ion mobility-mass spectrometry techniques, which separate ions based on their size and shape as well as their mass-to-charge ratio. uni.lu

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the characterization of pyrrolopyrrole derivatives. 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which is crucial for confirming the molecular structure.

The following table summarizes the key analytical techniques applicable to the analysis of this compound and related compounds.

Analytical TechniqueApplicationExpected Outcome
High-Performance Liquid Chromatography (HPLC)Separation and QuantificationHigh-resolution separation of the compound from complex mixtures and accurate determination of its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and QuantificationProvides a mass spectrum that serves as a molecular fingerprint and allows for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification and QuantificationSuitable for less volatile compounds, offering high sensitivity and structural information.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural ElucidationDetailed information on the molecular structure and connectivity of atoms.

Potential Applications in Chemical Sensing and Probe Development

The pyrrolopyrrole scaffold is a versatile platform for the development of chemical sensors and probes due to its unique electronic and photophysical properties. biolmolchem.com In particular, the 1,4-diketopyrrolo-[3,4-c]pyrrole (DPP) class of dyes, which share the core pyrrolo[3,4-c]pyrrole (B14788784) structure, have shown significant promise in this area. rsc.org

DPP-based fluorescent indicators have been successfully utilized in the development of optical pH sensors. rsc.org These sensors exhibit changes in their absorption and fluorescence spectra in response to pH variations. The operational range of these sensors can be tuned by modifying the substituents on the DPP core. For example, the introduction of a phenolic group can lead to highly effective fluorescence quenching at near-neutral pH due to photoinduced electron transfer (PET). rsc.org

The pyrrolo-[3,2-b]pyrrole framework has also been employed in the photochromic analysis of halocarbons. Certain derivatives of this structure exhibit a dramatic color change upon exposure to halocarbons and light, enabling their visual detection at low concentrations. researchgate.net This principle could potentially be adapted to create sensors for environmental monitoring.

The table below outlines potential sensing applications based on the broader pyrrolopyrrole scaffold.

Sensor TypeTarget AnalytePrinciple of DetectionPotential Application
Fluorescent pH SensorH+ ionspH-dependent changes in absorption and fluorescence spectra. rsc.orgBiological imaging, environmental monitoring.
Photochromic SensorHalocarbonsLight-induced color change in the presence of the analyte. researchgate.netOn-site detection of pollutants.
Chemoresistive SensorVolatile Organic Compounds (VOCs)Changes in electrical resistance upon analyte binding.Indoor air quality monitoring.

Exploration of Self-Assembly and Supramolecular Chemistry with Pyrrolopyrrole Scaffolds

The rigid and planar structure of certain pyrrolopyrrole derivatives, particularly diketopyrrolopyrroles (DPPs), makes them excellent candidates for self-assembly and the construction of supramolecular architectures. nih.gov These organized structures can exhibit unique optical and electronic properties that are not present in the individual molecules.

Hydrogen bonding and π-π stacking are the primary non-covalent interactions that drive the self-assembly of DPPs. The lactam functionalities within the DPP core can act as both hydrogen bond donors and acceptors, leading to the formation of one-dimensional tapes or two-dimensional sheets. The aromatic portions of the molecules can then stack on top of each other, facilitating charge transport. nih.gov

The introduction of chiral centers into the pyrrolopyrrole scaffold can lead to the formation of helical or twisted supramolecular structures. For example, chiral diketopyrrolopyrroles have been shown to self-assemble into twisted microtapes that are hundreds of microns long. nih.gov These chiral aggregates can exhibit circular dichroism and circularly polarized luminescence, which are properties of interest for applications in chiroptical materials and devices.

The self-assembly of these molecules can be controlled by factors such as solvent, temperature, and concentration. By carefully tuning these conditions, it is possible to direct the formation of specific supramolecular structures with desired morphologies and properties. nih.gov

While the saturated nature of the octahydropyrrolo[3,4-c]pyrrole core in this compound makes extensive π-π stacking less likely, the presence of two nitrogen atoms allows for the formation of hydrogen-bonded networks. The cyclobutyl substituent could also influence the packing of the molecules in the solid state, potentially leading to interesting supramolecular architectures.

The following table summarizes the key aspects of self-assembly with pyrrolopyrrole scaffolds.

Future Research Horizons for this compound: A Roadmap for Innovation

The octahydropyrrolo[3,4-c]pyrrole scaffold is a key structural motif in medicinal chemistry, recognized for its role in the development of compounds targeting the central nervous system. Building upon this foundation, this compound presents a promising, yet largely unexamined, avenue for future research and development. This article outlines prospective research directions for this specific compound, focusing on novel synthetic strategies, biological target exploration, integration with artificial intelligence, and applications in materials science and chemical biology.

Q & A

Basic Research Question

  • NMR spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR identify ring fusion patterns and cyclobutyl substituents. For example, cis/trans isomerism in related compounds shows distinct coupling constants (J=4.56.0HzJ = 4.5–6.0 \, \text{Hz} for cis) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected M+1=195.15g/molM+1 = 195.15 \, \text{g/mol}) and detects impurities .
  • X-ray crystallography : Resolves absolute configuration, as applied to benzyl-substituted analogs .

How can researchers resolve contradictions in reported solubility and stability data for this compound?

Advanced Research Question
Discrepancies often arise from polymorphic forms or solvent interactions. Methodological approaches include:

  • Solubility profiling : Measure equilibrium solubility in buffered solutions (pH 1–7.4) using UV-Vis spectroscopy or HPLC .
  • Accelerated stability studies : Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation via TLC or LC-MS .
  • Computational modeling : Predict solubility parameters (e.g., Hansen solubility spheres) using software like COSMO-RS .

What computational methods are effective for predicting the biological activity of this compound derivatives?

Advanced Research Question

  • Molecular docking : Simulate binding to targets (e.g., neurotransmitter receptors) using AutoDock Vina or Schrödinger Suite. A study on hydroxamic acid derivatives identified key hydrogen bonds with HDAC enzymes .
  • QSAR modeling : Correlate substituent effects (e.g., cyclobutyl vs. phenyl) with activity using descriptors like logP and polar surface area .
  • MD simulations : Assess target-ligand stability over 100-ns trajectories in GROMACS, validated by in vitro assays .

What are the key physicochemical properties of this compound, and how do they impact experimental design?

Basic Research Question

PropertyValue/DescriptionReference
Molecular formulaC11_{11}H20_{20}N2_2
Molecular weight180.29 g/mol
LogP (predicted)1.8 ± 0.3 (moderate lipophilicity)
StabilitySensitive to oxidation; store under N2_2

These properties guide solvent selection (e.g., DMSO for stock solutions) and reaction conditions (inert atmosphere for synthesis) .

How can reaction yields be optimized for large-scale synthesis of this compound?

Advanced Research Question

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, achieving >90% yield for cyclopropane analogs .
  • DoE optimization : Use factorial design (e.g., varying temperature, catalyst loading) to identify critical parameters .
  • In-line purification : Couple synthesis with automated flash chromatography to reduce purification steps .

Notes

  • Avoid commercial sources (e.g., BenchChem, GLPBIO) per guidelines.
  • References align with evidence IDs (e.g., = ).
  • Methodological answers emphasize techniques over definitions, ensuring academic rigor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.